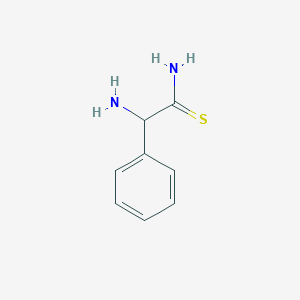

2-Amino-2-phenylethanethioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2S |

|---|---|

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2-amino-2-phenylethanethioamide |

InChI |

InChI=1S/C8H10N2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) |

InChI Key |

MWYKYPSXTVKJAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=S)N)N |

Origin of Product |

United States |

Contextualization Within the Broader Class of Thioamides and Their Derivatives

Thioamides are structural analogs of amides where the carbonyl oxygen atom is replaced by a sulfur atom. This single-atom substitution leads to significant changes in the molecule's physical and chemical properties. nih.gov Thioamides are generally more reactive than their amide counterparts, making them valuable intermediates in organic synthesis. nih.gov The carbon-sulfur double bond (C=S) in a thioamide is weaker and longer than the carbon-oxygen double bond (C=O) in an amide. nih.gov This increased reactivity makes thioamides useful precursors for the synthesis of various heterocyclic compounds. acs.org

The incorporation of a thioamide group can also influence the biological activity of a molecule. For instance, replacing an amide with a thioamide in peptides can increase their resistance to proteolytic degradation. nih.gov This is a crucial consideration in the design of peptide-based drugs.

Significance of α Amino Thioamides in Organic Synthesis and Medicinal Chemistry

Thionation Strategies for Amide Precursors

The direct conversion of amides to thioamides, known as thionation, is a fundamental and widely employed strategy. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. Various reagents and protocols have been developed to facilitate this transformation, each with its own advantages and limitations.

Utilization of Phosphorous Sulfides (e.g., P₄S₁₀, Lawesson's Reagent)

Phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are the most common and historically significant reagents for the thionation of amides. mdpi.comorganic-chemistry.org Lawesson's Reagent, in particular, is often preferred due to its milder reaction conditions and higher selectivity compared to P₄S₁₀. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.orgnih.gov The reactivity of the carbonyl compound towards Lawesson's reagent generally follows the order: ketones > amides > esters. nih.gov This differential reactivity allows for selective thionation in the presence of less reactive functional groups. organic-chemistry.org

The choice of solvent and reaction temperature can significantly influence the efficiency of the thionation process. Solvents such as toluene (B28343), xylene, or pyridine (B92270) are commonly used, often under reflux conditions. mdpi.com Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and improved yields. organic-chemistry.org

Table 1: Thionation of Amides using Lawesson's Reagent

| Amide Precursor | Product | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzamide | Thiobenzamide | Lawesson's Reagent | Toluene, reflux | Good | mdpi.com |

| N-Aryl-substituted benzamides | N-Aryl-substituted benzothioamides | Lawesson's Reagent | Dry toluene, reflux | High | mdpi.com |

| Various amides | Various thioamides | Fluorous Lawesson's Reagent | - | High | organic-chemistry.org |

Elemental Sulfur-Mediated Thionation Protocols

Elemental sulfur (S₈) has emerged as an attractive sulfur source for thionation reactions due to its low cost, abundance, and environmentally benign nature. chemistryviews.org These protocols often involve the activation of elemental sulfur to form reactive polysulfide species.

One approach involves a three-component reaction of an aldehyde, an amine, and elemental sulfur, a variation of the Willgerodt-Kindler reaction. mdpi.com This method can be performed under catalyst-free and solvent-free conditions, offering a practical route to aryl-substituted thioamides. mdpi.com Another strategy utilizes elemental sulfur to mediate the oxidative rearranging coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles, showcasing the versatility of sulfur in C-S bond formation. organic-chemistry.org Furthermore, transition-metal-free methods have been developed for the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org

Table 2: Elemental Sulfur in Thioamide Synthesis

| Reactants | Product | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Benzaldehydes, primary amines, S₈ | Aryl-substituted thioamides | Catalyst-free, no organic solvent | Practical and green synthesis | mdpi.com |

| Arylacetic or cinnamic acids, amines, S₈ | Thioamides | No transition metal, no external oxidant | Decarboxylative strategy | organic-chemistry.orgorganic-chemistry.org |

| Chlorohydrocarbons, amides, S₈ | Alkyl and aryl thioamides | Transition-metal-free, NaOH, 100 °C | Avoids residual transition metal | chemistryviews.org |

Reagent-Based Thionation (e.g., Ammonium (B1175870) Phosphorodithioate)

To overcome some of the limitations of traditional thionating agents, such as harsh reaction conditions or the formation of side products, alternative reagents have been developed. Ammonium phosphorodithioate (B1214789) has been reported as a mild, air-stable, and efficient reagent for the conversion of a variety of aromatic and aliphatic amides into their corresponding thioamides in high yields. researchgate.netorganic-chemistry.org This method is operationally simple and does not require the use of acids, bases, or catalysts. organic-chemistry.org The reaction proceeds effectively in solvents like toluene under reflux, providing a practical and cost-effective alternative for thioamide synthesis. organic-chemistry.org Another novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium salt, has also been successfully employed for the transformation of N-aryl-substituted benzamides to their thioamide derivatives under mild conditions. mdpi.comnih.gov

Decarboxylative Thioamidation Approaches

Decarboxylative coupling reactions have gained prominence as powerful methods for forming new bonds, and their application in thioamide synthesis offers a unique disconnection approach, starting from readily available carboxylic acids.

Three-Component Reactions Involving Carboxylic Acids, Amines, and Elemental Sulfur

A notable advancement in thioamide synthesis is the development of a three-component decarboxylative strategy. This method involves the reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder to afford thioamides. organic-chemistry.orgorganic-chemistry.org A key advantage of this approach is that it proceeds without the need for a transition metal catalyst or an external oxidant. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates good functional group tolerance, including unprotected alcohols, carboxylic acids, and phenols. mdpi.com This one-pot procedure represents a highly atom-economical and efficient pathway to thioamides.

Metal-Catalyzed Decarboxylative Thioamidation (e.g., Copper-Catalyzed)

Metal catalysis, particularly with copper, has been successfully applied to decarboxylative cross-coupling reactions. While direct copper-catalyzed decarboxylative thioamidation of amino acids is not extensively documented in the initial search, the principles of copper-catalyzed decarboxylative thiolation of aromatic carboxylic acids are well-established. rsc.org These reactions typically utilize a copper catalyst and molecular oxygen as a green oxidant to facilitate the formation of an aryl-sulfur bond from an aryl carboxylic acid and a thiol. The development of similar copper- or other metal-catalyzed systems for the three-component reaction of amino acids, a sulfur source, and an amine represents a promising area for future research in the synthesis of α-amino thioamides.

C-C/C-X Bond Cleavage and Coupling Strategies

Recent advancements in organic synthesis have led to novel methods for constructing thioamides that rely on the strategic cleavage and formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These approaches offer new pathways to the target compounds, often from readily available starting materials.

A notable strategy involves the transition-metal-free cleavage of the C-C triple bond in aromatic alkynes. organic-chemistry.org In this approach, aromatic alkynes react with elemental sulfur (S₈) and amides to furnish aryl thioamides in good yields. organic-chemistry.org This method is distinguished by its mild reaction conditions and a broad substrate scope, showing particular compatibility with internal aromatic alkynes. organic-chemistry.org The direct use of elemental sulfur as the sulfide (B99878) source makes this an attractive route for synthesizing thioamide frameworks.

Another powerful technique is the three-component reaction involving haloalkynes, a sulfide source like sodium sulfide, and various amines. This method has been successfully employed to transform 2-aryl haloalkynes into 2-arylethanethioamides under relatively mild conditions. The reaction accommodates a wide range of amines and functionalized haloalkynes, providing the desired thioamides in good yields.

Oxidative coupling reactions represent a powerful tool for C-N and C-S bond formation. A prominent example is the DMSO-promoted oxidative coupling of methylhetarenes with amines in the presence of elemental sulfur. rsc.org This method allows for the synthesis of thioamides in good to excellent yields and is compatible with both aliphatic and aromatic amines. rsc.org

Furthermore, hypervalent iodine reagents can induce a twofold oxidative coupling of amines with thioamides. nih.gov This process involves a sequence of C-N and C-S bond-forming events, where thiourea (B124793) species, generated from an initial oxidation, act as key intermediates. nih.gov These advanced oxidative strategies open new avenues for functionalizing thioamide analogues. nih.gov A related approach involves the multicomponent oxidative coupling of two different aliphatic primary amines with elemental sulfur, which can proceed efficiently under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Atom-Economical and Sustainable Synthetic Protocols

A major focus in modern chemical synthesis is the development of environmentally friendly and efficient processes. For the synthesis of this compound and its analogues, several atom-economical and sustainable methods have been established.

Performing organic reactions in water is a key aspect of green chemistry. A catalyst-free, three-component reaction for synthesizing 2-arylethanethioamides has been developed using gem-dibromostyrenes, amines, and a sulfide source in an aqueous medium. This method is applicable to a variety of aliphatic amines. Mechanistic studies suggest that water is not merely a solvent but is essential for the thioamidation process to occur.

Base-controlled three-component reactions of styrenes, amines, and sulfur also provide a pathway to 2-phenylethanethioamides. organic-chemistry.org Depending on the base used, the reaction can be selectively directed to yield either 2-phenylethanethioamides or benzothioamides. organic-chemistry.org

Eliminating catalysts and organic solvents significantly enhances the sustainability of a synthetic protocol. Several such methods have been reported for thioamide synthesis. rsc.orgnih.govresearchgate.net One notable example is a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder that proceeds without the need for a transition metal catalyst or an external oxidant. organic-chemistry.orgorganic-chemistry.org This decarboxylative strategy offers a straightforward route to thioamides. organic-chemistry.orgorganic-chemistry.org

Another efficient approach is the selective multicomponent oxidative coupling of two different aliphatic primary amines with elemental sulfur under solvent-free conditions, highlighting a highly atom-economical pathway. organic-chemistry.orgorganic-chemistry.org These catalyst- and solvent-free methods rsc.orgnih.govresearchgate.net reduce waste and simplify purification, aligning with the principles of green chemistry.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for tuning the molecule's properties for various applications. The methodologies described above are well-suited for creating a diverse library of such compounds. For instance, the Gewald reaction is a versatile and widely used method for synthesizing substituted 2-aminothiophenes, which are valuable precursors and analogues. researchgate.netashdin.commdpi.com This reaction's utility is enhanced by the accessibility of reagents and mild reaction conditions. researchgate.net

Modern variations of these syntheses allow for a broad range of functional groups to be incorporated. For example, treating substituted 2-aminothiophenes with cinnamoyl chloride can produce novel cinnamamide (B152044) derivatives. ashdin.com Similarly, Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates enables the rapid construction of substituted 2-aminoimidazole products. nih.gov

The following table summarizes the synthesis of various substituted thioamides using the methodologies discussed.

| Starting Material(s) | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Alkyne, Amide | S₈ | Aryl Thioamide | Good | organic-chemistry.org |

| Methylhetarene, Amine | Elemental Sulfur, DMSO | Thioamide | Good to Excellent | rsc.org |

| Styrene, Amine, Sulfur | Base | 2-Phenylethanethioamide (B1269149) | Selective | organic-chemistry.org |

| Arylacetic Acid, Amine | Elemental Sulfur | Thioamide | Not specified | organic-chemistry.org |

| 2-Aminothiophene, Cinnamoyl Chloride | Pyridine, Acetone | Cinnamamide Derivative | Not specified | ashdin.com |

N-Substituted Thioamides

The synthesis of N-substituted thioamides can be achieved through various modern techniques, offering alternatives to traditional methods like the Willgerodt-Kindler reaction, which can be limited by low chemoselectivity. chemrxiv.org

One contemporary approach involves the use of elemental sulfur to generate nucleophilic sulfur species that can react with imines. For instance, a method developed by Liao and Jiang facilitates the direct formation of thioamide-containing peptides from amino aldehydes and amino acids. This process relies on the in-situ formation of an imine, which then reacts with a nucleophilic sulfur species generated from elemental sulfur and sodium sulfide. A key aspect of this method is the use of a copper complex to minimize epimerization at the α-position of the newly formed thiocarbonyl group. chemrxiv.org

Another strategy, reported by Saito and colleagues, utilizes α-keto acids and primary or secondary amines to form imine or iminium ion intermediates. These intermediates react with dodecanethiol-activated sulfur, followed by a sulfur-sulfur bond reduction that induces decarboxylation to yield the desired thioamide. This method is noted for its scalability and compatibility with a wide range of amines, including sterically hindered amino acids. chemrxiv.org

A direct coupling of amino acids has also been explored, using 1,4-diazabicyclo[2.2.2]octane (DABCO), trichlorosilane, and diethyl dithiophosphate (B1263838) to activate the carboxylic acid. This allows for nucleophilic attack by the α-amino group of another amino acid to form the thioamide bond. chemrxiv.org

Furthermore, the reaction of 2-iminothiolane (B1205332) (2-IT) with amino groups in proteins and peptides initially forms a 4-mercaptobutyramidine (B48686) adduct. This adduct is unstable and undergoes a first-order decay to an N-substituted 2-iminothiolane with the loss of ammonia. The rate of this decay is influenced by the pKa of the amine, with α-amino groups in peptides decaying more rapidly than the ε-amino groups of lysine (B10760008) residues. nih.gov

| Reactants | Reagents | Product | Key Features |

| Amino aldehydes and amino acids | Elemental sulfur, sodium sulfide, copper complex | Thioamide-containing peptides | Reduced epimerization at the α-position. chemrxiv.org |

| α-Keto acids and amines | Dodecanethiol-activated sulfur | N-Substituted thioamides | Scalable and compatible with sterically hindered amines. chemrxiv.org |

| Amino acids | DABCO, trichlorosilane, diethyl dithiophosphate | Thioamides | Direct coupling of amino acids. chemrxiv.org |

| Amines and 2-iminothiolane | - | N-Substituted 2-iminothiolanes | Formation of an unstable thiol adduct that decays. nih.gov |

α-Keto Thioamides and Related Structures

α-Keto thioamides are valuable synthetic intermediates, and several efficient methods for their preparation have been developed.

An oxidative thioamidation of α-amino carbonyl compounds using a hypervalent iodine reagent, phenyliodine diacetate (PIDA), in the presence of N,N,N′,N′-tetraalkylthiuram disulfides (TATD) and N,N-diisopropylethylamine provides a metal-free route to α-keto thioamides. This method proceeds under solvent-free conditions, exhibits broad substrate compatibility, and is suitable for large-scale synthesis. rsc.org

Another approach involves the reaction of α-nitroketones with amines and elemental sulfur. This transformation occurs under mild, metal-free, and oxidant-free conditions, tolerating a wide range of substituents. researchgate.net This method is particularly useful for synthesizing alkyl α-keto thioamides. researchgate.net

The synthesis of α-ketoamides, structurally related to α-keto thioamides, can be achieved through a multi-component Passerini reaction. For example, Fmoc-protected l-α-amino acids are converted to the corresponding aldehydes, which then react with benzyl (B1604629) isocyanide in the presence of acetic acid. The resulting O-acetyl hydroxyamide intermediates are deprotected and coupled with Z-Leu-OH, followed by oxidation to yield the final α-ketoamides. nih.gov

A different synthetic pathway to N-substituted α-ketoamides involves reacting a Boc-protected leucinal (B1674789) with vinylmagnesium bromide, followed by ozonolysis to a carboxylic acid intermediate. This intermediate is then coupled with various amines, deprotected, and coupled with a dipeptide before final oxidation to the α-ketoamide. nih.gov

| Starting Material | Reagents | Product | Key Features |

| α-Amino carbonyls | PIDA, TATD, DIPEA | α-Keto thioamides | Metal-free, solvent-free, broad substrate scope. rsc.org |

| α-Nitroketones | Amines, elemental sulfur | α-Keto thioamides | Mild, metal-free, oxidant-free conditions. researchgate.net |

| Fmoc-protected l-α-amino aldehydes | Benzyl isocyanide, acetic acid, Z-Leu-OH, oxidation | α-Ketoamides | Multi-component Passerini reaction. nih.gov |

| Boc-protected leucinal | Vinylmagnesium bromide, ozonolysis, amines, Z-Leu-Leu-OH, oxidation | N-Substituted α-ketoamides | Convergent synthesis avoiding toxic isocyanides. nih.gov |

Preparation from α-Halo Carbonyl Compounds and Thioamides

The reaction of α-halo carbonyl compounds with thioamides, known as the Hantzsch reaction, is a classical and widely used method for the synthesis of 2-aminothiazole (B372263) derivatives, which are structurally related to this compound. derpharmachemica.com

In a typical procedure, an α-haloketone, such as 2-bromo-1-(3-trifluoromethyl)phenylethanone, undergoes cyclocondensation with a substituted thiourea in ethanol. The reaction mixture is refluxed, and upon cooling and workup, the desired 2-aminothiazole derivative is obtained. derpharmachemica.com This method allows for the synthesis of a variety of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thioamide. derpharmachemica.com

The synthesis of the required α-haloketones often starts from a corresponding benzoic acid. For example, 3-(trifluoromethyl)benzoic acid can be converted to the acid chloride, which then reacts with N,O-dimethylhydroxylamine to form a Weinreb amide. Treatment of the Weinreb amide with a Grignard reagent, followed by bromination, yields the α-bromoketone. derpharmachemica.com

The preparation of α-haloamides themselves can be achieved through several routes. A classical approach is the substitution at the carbonyl group of an α-haloacetyl halide with an amine. nih.gov Chiral non-racemic α-haloamides can be prepared from natural amino acids via diazotization-halogenation and subsequent amidation, a process that proceeds with retention of configuration. nih.gov

| Reactants | Reaction Type | Product | Key Features |

| α-Haloketone and Thioamide/Thiourea | Hantzsch thiazole (B1198619) synthesis | 2-Aminothiazole derivatives | Classical and versatile method. derpharmachemica.com |

| α-Haloacetyl halide and Amine | Nucleophilic acyl substitution | α-Haloamides | Classical synthesis of the amide bond. nih.gov |

| Natural amino acids | Diazotization-halogenation, amidation | Chiral non-racemic α-haloamides | Retention of stereochemistry. nih.gov |

Stereoselective Synthesis for Enantiomerically Enriched Thioamide Scaffolds

The development of stereoselective methods is crucial for obtaining enantiomerically enriched thioamides and their derivatives, which are often required for biological applications.

A notable method for achieving stereoselectivity is through the use of chiral nitroalkanes. For instance, the reaction of a chiral β-amino nitro compound with an amine in the presence of sodium sulfide and elemental sulfur can produce chiral thioamides. While some epimerization can occur, this method has been successfully applied to the synthesis of complex thiopeptides with good diastereoselectivity. nih.gov The reaction conditions, such as temperature, can be optimized to minimize racemization. nih.gov

For the synthesis of related chiral structures, biocatalysis offers a powerful tool. A highly trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED) catalyzed reduction of the corresponding ketone, affording a diastereomeric ratio of approximately 98:2. nih.gov This enzymatic approach provides a significant improvement in selectivity over traditional chemical reductions. nih.gov

Another strategy for stereocontrolled synthesis involves starting from a common chiral building block. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) has been accomplished starting from Garner's aldehyde. This approach allows for the controlled construction of the desired stereocenters. elsevierpure.com

| Starting Material | Key Reagent/Method | Product | Key Features |

| Chiral β-amino nitro compound | Sodium sulfide, elemental sulfur, amine | Chiral thiopeptides | Good diastereoselectivity, potential for epimerization. nih.gov |

| Ketone | Ketoreductase (KRED) | Chiral alcohol | High diastereoselectivity (ca. 98:2 dr). nih.gov |

| Garner's aldehyde | Multi-step synthesis | (2S,3R)- and (2S,3S)-ADHP | Stereocontrolled construction of multiple stereocenters. elsevierpure.com |

Mechanistic Insights into the Reactivity and Transformations of 2 Amino 2 Phenylethanethioamide

Elucidation of Thioamide Formation Pathways

The synthesis of thioamides, including 2-Amino-2-phenylethanethioamide, can be achieved through various pathways. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired selectivity. Key pathways involve the intermediacy of polysulfides, decarboxylative reactions, and base-mediated selective transformations.

Role of Polysulfide Intermediates

The formation of thioamides from elemental sulfur often proceeds through the in-situ generation of reactive polysulfide intermediates. In the context of the Willgerodt-Kindler reaction and related multicomponent syntheses, the initial step involves the activation of elemental sulfur (S₈).

Research indicates that the reaction between an amine and elemental sulfur can lead to the formation of a polysulfide anion. rsc.org This process is believed to occur via the nucleophilic attack of the amine's nitrogen lone pair on the S-S bond of the S₈ ring, leading to its cleavage and the formation of a reactive polysulfide species. rsc.org Control experiments have shown that these polysulfide intermediates can form even at room temperature under neat conditions. rsc.org

The reaction medium can play a significant role. For instance, water has been shown to mediate the synthesis of thioamides by facilitating the formation of the intermediate polysulfide in the aqueous phase. mdpi.com Similarly, deep eutectic solvents (DES) are thought to enhance the reaction by solvating and stabilizing these reactive intermediates due to their high polarity and hydrogen-bonding capabilities. rsc.org The first step in this proposed mechanism is the reversible cleavage of the S–S bond in elemental sulfur by the nucleophilic attack of an amine, forming the polysulfide anion. rsc.org

Proposed Mechanisms for Decarboxylative Reactions

Decarboxylative strategies offer a powerful method for thioamide synthesis, utilizing readily available carboxylic acids as starting materials. A notable approach involves a three-component reaction between an arylacetic acid (like phenylacetic acid), an amine, and elemental sulfur, which proceeds without the need for a transition metal catalyst or an external oxidant. acs.orgorganic-chemistry.org This method extends the scope of the classic Willgerodt–Kindler reaction to carboxylic acids. mdpi.com

Another innovative decarboxylative pathway involves the reaction of arylglyoxylic acids with dithiocarbamate (B8719985) intermediates. rsc.org These dithiocarbamates are prepared in situ from the reaction of amines and carbon disulfide. The subsequent reaction with the arylglyoxylic acid proceeds via a proposed acyl radical intermediate, facilitated by a persulfate oxidant and a Palladium(II) catalyst, ultimately leading to the thioamide through a decarboxylative-decarbonylative process. rsc.org

The table below summarizes key aspects of these decarboxylative thioamidation methods.

| Starting Acid | Key Reagents | Proposed Intermediate | Catalyst/Oxidant | Ref |

| Arylacetic/Cinnamic Acids | Amine, Elemental Sulfur | Not specified | None required | acs.orgorganic-chemistry.org |

| Arylglyoxylic Acids | Dithiocarbamate (from Amine + CS₂) | Acyl Radical | Pd(II), (NH₄)₂S₂O₈ | rsc.org |

Base-Mediated Selective Formation of Thioamides

The choice of base in the three-component reaction of styrenes, amines, and sulfur can critically influence the reaction pathway and product selectivity. organic-chemistry.org This control allows for the selective formation of either 2-phenylethanethioamides or benzothioamides from the same set of starting materials. organic-chemistry.org

In a study by Wu and colleagues, the reaction of styrene, an amine, and elemental sulfur was investigated under different basic conditions. The base likely plays a role in activating the amine and facilitating the subsequent steps of the reaction cascade. Depending on the base employed, the reaction can be directed towards the formation of the 2-phenylethanethioamide (B1269149) scaffold, demonstrating a powerful synthetic control element. organic-chemistry.org The base is essential for the reaction to proceed, as its absence results in no product formation. nih.gov This requirement highlights the base's role in deprotonating the nucleophile, thereby initiating the reaction sequence. nih.gov

| Reactants | Base | Predominant Product | Ref |

| Styrene, Amine, Sulfur | Base-dependent | 2-Phenylethanethioamide or Benzothioamide | organic-chemistry.org |

Reactivity of the Thioamide Functionality

The thioamide group is a versatile functional group characterized by its unique electronic properties, making it more reactive than its amide counterpart. nih.gov It possesses both nucleophilic centers at the sulfur and nitrogen atoms and an electrophilic center at the thiocarbonyl carbon. acs.org This dual reactivity allows for a wide range of chemical transformations.

Condensation Reactions with α-Halocarbonyl Compounds

The thioamide functionality readily participates in condensation reactions with bifunctional electrophiles like α-halocarbonyl compounds, providing a classic route to various sulfur- and nitrogen-containing heterocycles. These reactions are foundational in heterocyclic synthesis.

A prime example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, to form a thiazole ring. wikipedia.org The reaction proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack. nih.gov

| Thioamide Reactant | α-Halocarbonyl Reactant | Resulting Heterocycle | Ref |

| Thioamide | α-Haloketone (e.g., Chloroacetone) | Thiazole | wikipedia.org |

| Thiourea (B124793) | α-Haloketone (e.g., Phenacyl Bromide) | 2-Aminothiazole (B372263) | wikipedia.org |

Electrophilic and Nucleophilic Transformations at Sulfur and Carbonyl Centers

The electronic structure of the thioamide group dictates its reactivity towards both electrophiles and nucleophiles. The sulfur atom, with its lone pairs, acts as a soft nucleophilic center, while the thiocarbonyl carbon is electrophilic. acs.org

Electrophilic Attack at Sulfur: The sulfur atom is prone to attack by electrophiles. Alkylation at the sulfur atom is a common transformation, often serving as the initial step in further functionalization or cyclization reactions. acs.org

Nucleophilic Attack at Carbon: The thiocarbonyl carbon is an electrophilic center that can be attacked by nucleophiles. Thioamides are generally more reactive towards nucleophiles than amides. nih.gov This increased reactivity facilitates reactions like transamidation. A general method for the direct transamidation of thioamides has been developed, which relies on the activation of the thioamide by N-tert-butoxycarbonylation. This activation destabilizes the thioamide ground state, promoting nucleophilic addition of another amine to the thiocarbonyl carbon, leading to a highly chemoselective N–C(S) transacylation. nih.gov This process allows for the conversion of one thioamide into another without requiring a transition-metal catalyst. nih.gov

Desulfurization reactions, which revert the thioamide back to an amide, can also occur under certain oxidative or acid-base conditions, highlighting the susceptibility of the sulfur atom to electrophilic addition. nih.gov

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine in this compound confers both basic and nucleophilic properties to this functional group. tandfonline.comorganic-chemistry.org This inherent reactivity allows it to engage in a wide array of chemical reactions.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of molecules containing both an amine and a thioamide group, such as this compound, makes them valuable precursors for the synthesis of various heterocyclic systems. The primary amine can act as an internal nucleophile, attacking an electrophilic center within the same molecule or a reactive intermediate to form a ring structure.

One of the most well-established methods for synthesizing thiazole rings involves the Hantzsch thiazole synthesis, which is the reaction between a thioamide and an α-halocarbonyl compound. pharmaguideline.comyoutube.comrsc.org In the context of this compound, the thioamide functionality could react with an appropriate α-halocarbonyl compound. While this is an intermolecular reaction, intramolecular variations are also plausible if a suitable electrophilic site can be generated elsewhere in the molecule.

Furthermore, thioamides are known to undergo oxidative cyclization to form 1,2,4-thiadiazoles. researchgate.netrsc.org For instance, the oxidative dimerization of thioamides can lead to 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net It is conceivable that under appropriate oxidative conditions, this compound could react with another molecule of itself or a different thioamide to form a thiadiazole derivative.

Another potential cyclization pathway involves the reaction of the primary amine with a suitable reagent to form a new ring system incorporating the nitrogen atom. For example, α-aminonitriles, which share the α-amino structural motif, are versatile building blocks for a variety of nitrogen-containing heterocycles. nih.gov

The following table summarizes some common cyclization reactions of thioamides and related compounds that could be applicable to this compound.

| Heterocyclic System | Reaction Type | Key Reagents/Conditions | Potential Application to this compound |

| Thiazoles | Hantzsch Synthesis | α-Halocarbonyl compounds | The thioamide moiety reacts with an external α-halocarbonyl. tandfonline.comyoutube.com |

| 5-Aminothiazoles | Cook-Heilborn Synthesis | Dithioacids, esters, CS₂, COS, or isothiocyanates | Reaction involving the α-aminonitrile analogue. pharmaguideline.com |

| 1,2,4-Thiadiazoles | Oxidative Cyclization | Oxidizing agents (e.g., DDQ, I₂, photoredox catalysts) | Dimerization or reaction with another thioamide. researchgate.netrsc.org |

| Thiazolines | Intramolecular Cyclization | Base-mediated intramolecular Michael addition | Requires an appropriate unsaturated system within the molecule. rsc.org |

| 1,3,4-Thiadiazoles | Condensation/Cyclization | Acyl hydrazides | The thioamide functionality reacts with an acyl hydrazine. organic-chemistry.orgekb.egnih.gov |

Amine-Initiated Radical Processes

The primary amine of this compound can also be involved in radical reactions, typically initiated by a single-electron transfer (SET) from the nitrogen atom. beilstein-journals.org This oxidation generates a highly reactive amine radical cation, which can then undergo a variety of transformations.

A common pathway for amine radical cations is the deprotonation at the carbon atom alpha to the nitrogen, which produces a strongly reducing α-amino radical. beilstein-journals.org This α-amino radical is a key intermediate that can be intercepted by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Visible light photoredox catalysis is a powerful and modern method for generating amine radical cations and subsequently α-amino radicals under mild conditions. beilstein-journals.orgorganic-chemistry.orgacs.orgnih.govnih.gov

For instance, a photoredox-catalyzed approach could be envisioned where the primary amine of this compound is oxidized to the corresponding amine radical cation. Subsequent deprotonation would yield an α-amino radical centered on the carbon bearing the phenyl group. This radical could then, in principle, add to an alkene or another unsaturated system in an intermolecular or intramolecular fashion.

Another relevant radical process is the radical cyclization of dienes initiated by the addition of a thiyl radical. nih.gov While this reaction does not directly involve the amine, the presence of the thioamide group in this compound suggests that radical reactions involving sulfur could also be a feature of its chemistry.

The following table outlines potential amine-initiated radical processes based on studies of analogous systems.

| Radical Process | Initiation Method | Key Intermediates | Potential Outcome for this compound |

| α-Amino Radical Formation | Photoredox Catalysis | Amine radical cation, α-amino radical | Generation of a nucleophilic radical at the α-carbon for subsequent reactions. beilstein-journals.orgcam.ac.uk |

| Radical Addition to Imines | Radical Initiators (e.g., AIBN) | α-Oxo radical, α-amino radical | The α-amino radical could add to an imine. nih.gov |

| Radical Cyclization | HAT from a thiyl radical | Benzylic α-amino radical | Intramolecular cyclization if a suitable radical acceptor is present. nih.gov |

General Mechanistic Studies of Related Amine-Containing Compounds

The reactivity of the primary amine in this compound can be further understood by examining mechanistic studies on related compounds. The nucleophilic character of primary amines is a dominant feature of their chemistry, allowing them to readily react with electrophiles such as aldehydes and ketones. nih.gov Density functional theory (DFT) studies on the reaction of primary amines with aldehydes have shown that the initial nucleophilic attack leads to the formation of a carbinolamine intermediate. nih.gov

Mechanistic investigations into the functionalization of the closely related (R)-2-Amino-2-phenylacetamide have highlighted the challenges and strategies for achieving chemoselectivity between the primary amine and the amide group. For example, in gold-catalyzed N-arylation reactions, the more nucleophilic primary amine can be selectively coordinated to a silver salt, allowing the less reactive amide to undergo the desired transformation. This principle of selective protection or activation could be highly relevant for controlling the reactivity of this compound.

Furthermore, studies on amine oxidases, enzymes that catalyze the oxidation of amines, provide insights into the biological and chemical oxidation mechanisms of primary amines. nih.gov These studies often involve the transfer of a hydride from the neutral amine to a flavin cofactor, a process that is influenced by the pH and the electronic properties of the substrate. nih.gov

Advanced Computational and Theoretical Studies of 2 Amino 2 Phenylethanethioamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in space. wiley.com For a molecule such as 2-Amino-2-phenylethanethioamide, DFT calculations, often using a basis set like 6-311++G(d,p), would predict key structural parameters. derpharmachemica.com These parameters include bond lengths, bond angles, and dihedral angles.

The stability of the molecule is ascertained by ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a vibrational frequency calculation. derpharmachemica.com Studies on related acetamide (B32628) and aminothiazole derivatives have successfully used DFT to optimize geometries and gain insights into their stability. nih.govnih.gov For instance, in a study on 2-amino-3-nitro-6-picoline, both Hartree-Fock (HF) and DFT (B3LYP) methods were used to calculate the optimized structure, demonstrating a consistency between the levels of theory. derpharmachemica.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Aromatic Amine (Note: This data is for 2-amino-3-nitro-6-picoline, presented here as an example of typical DFT output.)

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.388 | 1.396 |

| Bond Length (Å) | C2-N12 | 1.353 | 1.365 |

| Bond Length (Å) | C3-N9 | 1.442 | 1.432 |

| Bond Angle (°) | C1-C2-C3 | 120.4 | 120.1 |

| Bond Angle (°) | C2-C3-C4 | 118.9 | 119.2 |

| Bond Angle (°) | C1-C2-N12 | 118.2 | 118.1 |

Data sourced from a study on 2-amino-3-nitro-6-picoline. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For this compound, the phenyl, amino, and thioamide groups would all influence the energies and spatial distributions of these orbitals. For example, analysis of aminothiazole-based ligands showed that the HOMO's charge density was located on the nitrogen atoms' lone pairs and the phenyl components, indicating these as likely sites of interaction. nih.gov

Furthermore, understanding the charge distribution within the molecule is essential. Mulliken atomic charge analysis, calculated via methods like DFT and HF, assigns partial charges to each atom. derpharmachemica.com This helps identify electrophilic and nucleophilic sites. In a study of a substituted picoline, it was found that nitrogen and oxygen atoms carried a net negative charge, while all hydrogen atoms were positive, mapping out the electrostatic potential of the molecule. derpharmachemica.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

| Energy Gap (ΔE) | 5.62 |

Data sourced from a study on aminothiazole-linked metal chelates. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally. frontiersin.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is key to understanding the reaction's feasibility and rate. Computational methods can locate these TS structures on the potential energy surface. A key characteristic of a genuine TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡ or ΔE‡). nih.gov A lower barrier indicates a faster reaction. For example, in the study of 2-thiohydantoin (B1682308) formation, DFT was used to model the intermediates and transition states, proposing a two-step mechanism and calculating the energy barriers for the cyclization step. rsc.org Similarly, in the reaction of 2-amino-2-thiazolines, semiempirical calculations located the transition structures, finding that the formation of the endo adduct proceeded via a smaller activation barrier than the exo adduct. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule or system of molecules as a function of their geometric coordinates. libretexts.org Mapping the PES allows chemists to visualize the entire landscape of a chemical reaction, identifying all possible intermediates, transition states, and reaction pathways. researchgate.net

By charting the low-energy paths on the PES, from reactants to products, the most likely reaction mechanism can be determined. researchgate.net This information is crucial for understanding reaction kinetics. The calculated activation energies from the PES can be used in conjunction with transition state theory to estimate reaction rate constants. For instance, studies on the reactions of 2-amino-2-thiazolines with isocyanates determined the global energetics of the process by analyzing the PES, which was compatible with a stepwise reaction mechanism. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with other molecules are critical to its function. nih.gov Computational methods are widely used to explore these aspects.

For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. Conformational analysis involves systematically identifying the stable conformers (local minima on the PES) and their relative energies. A study on N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, for example, used DFT calculations to identify two stable conformation pairs, gauche and cis, and found that their relative population changed with solvent polarity. nih.gov

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern how molecules recognize and bind to each other. These interactions are fundamental in biological systems and materials science. nih.gov Computational analysis can quantify the strength of these interactions. Natural Bond Orbital (NBO) analysis is one such method that examines charge transfer between orbitals, which can reveal stabilizing hyperconjugative and hydrogen-bonding interactions within and between molecules. sphinxsai.com In the analysis of substituted acetamides, NBO analysis revealed specific orbital interactions that stabilized the gauche conformer over the cis conformer in the gas phase. nih.gov

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of a molecule can be elucidated through a set of descriptors derived from DFT calculations. These descriptors offer insights into the molecule's stability, electron-donating or -accepting capabilities, and the specific sites most susceptible to electrophilic, nucleophilic, or radical attack. nih.govbas.bg The process involves optimizing the molecular geometry of this compound and then calculating its electronic properties. dergipark.org.tr

Global Reactivity Descriptors

Global reactivity descriptors provide a holistic view of a molecule's reactivity. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemrevlett.com A small HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. nih.gov

Key global reactivity descriptors include:

HOMO and LUMO Energies: These frontier molecular orbitals are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.tr

Energy Gap (ΔE): Calculated as the difference between ELUMO and EHOMO, the energy gap is a crucial indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive. chemrevlett.com

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it quantifies the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): Calculated as μ² / 2η, this descriptor measures the ability of a molecule to accept electrons. nih.gov

A hypothetical table of global reactivity descriptors for this compound, which would be generated from DFT calculations, is presented below. The values are illustrative and would depend on the specific level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(d,p)) used in the computation. dergipark.org.tr

Interactive Data Table: Hypothetical Global Reactivity Descriptors of this compound

| Descriptor | Formula | Hypothetical Value (eV) | Significance |

| EHOMO | - | -5.8 | Electron-donating ability |

| ELUMO | - | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 5.8 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 | Resistance to charge transfer |

| Global Softness (S) | 1 / 2η | 0.217 | Polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / 2η | 2.66 | Electron-accepting capacity |

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. The primary tool for this is the Fukui function , f(r). nih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

f+(r): This function identifies sites susceptible to nucleophilic attack (where an electron is accepted). Maxima in f+(r) indicate the most electrophilic regions of the molecule. researchgate.net

f-(r): This function points to sites prone to electrophilic attack (where an electron is donated). Maxima in f-(r) highlight the most nucleophilic atoms. researchgate.net

f0(r): This descriptor is used to predict sites for radical attack . nih.gov

For this compound, one would expect the nitrogen atom of the amino group and the sulfur atom of the thioamide group to be potential nucleophilic centers, which would be confirmed by calculating the f-(r) values. The carbon atom of the thioamide group would likely be an electrophilic center, identifiable through the f+(r) function. bas.bgnih.gov

A condensed form of the Fukui function provides numerical values for each atom in the molecule, allowing for a quantitative ranking of reactive sites.

Interactive Data Table: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) | Predicted Reactivity |

| C (thioamide) | 0.25 | 0.05 | 0.15 | Electrophilic site |

| S (thioamide) | 0.12 | 0.28 | 0.20 | Nucleophilic site |

| N (amino) | 0.08 | 0.22 | 0.15 | Nucleophilic site |

| C (phenyl ring) | Variable | Variable | Variable | Reactivity depends on position |

Role of 2 Amino 2 Phenylethanethioamide As a Synthetic Building Block and Scaffold

Precursor for Nitrogen and Sulfur-Containing Heterocycles

The dual functionality of 2-Amino-2-phenylethanethioamide makes it an ideal starting material for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile, while the thioamide can participate in cyclization reactions, leading to the formation of diverse ring structures.

Synthesis of 2-Aminothiazole (B372263) Derivatives (e.g., Hantzsch Synthesis)

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for the preparation of thiazole derivatives. derpharmachemica.comresearchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone. derpharmachemica.com this compound can serve as the thioamide component in this reaction, leading to the formation of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is of particular interest as it is a core structure in numerous biologically active compounds and approved drugs. nih.govnih.gov The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The use of this compound in this synthesis provides a direct route to 2,4-disubstituted thiazoles with a phenyl group at the 4-position, a structural motif found in many pharmacologically relevant molecules. nih.gov The versatility of this method allows for the introduction of various substituents onto the thiazole ring by using different α-haloketones, enabling the creation of a library of compounds for drug discovery and development. nih.govresearchgate.net

Construction of Thiophene and Thiadiazole Frameworks

Beyond thiazoles, this compound is a valuable precursor for other sulfur-containing heterocycles like thiophenes and thiadiazoles.

Thiophenes: The 2-aminothiophene moiety is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. researchgate.netnih.gov While the direct synthesis of thiophenes from this compound is less common than the Gewald reaction, which uses elemental sulfur, an activated nitrile, and a methylene-activated carbonyl compound, the structural elements of the thioamide can be incorporated into thiophene-containing structures. For instance, derivatives of 2-aminothiophene can be further functionalized to create more complex molecules, including those that incorporate a phenyl group, which could originate from a precursor like this compound. researchgate.net

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic system with diverse pharmacological properties. nih.gov The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be achieved through the cyclization of thiosemicarbazones. nih.govresearchgate.net While not a direct one-step reaction from this compound, its structural components are relevant. The synthesis often involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid derivative or a nitrile. researchgate.net The amino and thioamide functionalities present in this compound are key to forming the 2-amino-1,3,4-thiadiazole core. The Hurd-Mori synthesis, which utilizes the cyclization of acylthiosemicarbazides, is a common route to this heterocyclic system. mdpi.com

Formation of Imidazole (B134444), Oxazole (B20620), and Isothiazole Systems

The versatility of this compound extends to the synthesis of other important five-membered heterocycles.

Imidazole: Imidazole derivatives are ubiquitous in biologically active molecules. The synthesis of imidazole rings can be achieved through various methods, and precursors containing an amino and a carbonyl or thiocarbonyl group are often employed. For example, the reaction of an α-aminoketone or a related derivative with a source of the remaining ring atoms can lead to imidazole formation. A study has shown a synthetic pathway to substituted imidazoles from 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, where an imidazole ring is formed from two methanimine (B1209239) derivatives. nih.gov While this is not a direct use of this compound, it highlights the general synthetic strategies for imidazoles that could be adapted.

Oxazole: Oxazoles are structurally related to thiazoles, with an oxygen atom replacing the sulfur. The synthesis of oxazoles can be accomplished through the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylaminoketone. While this compound is a thioamide, its oxygen analog, 2-amino-2-phenylethanamide, would be a more direct precursor for oxazole synthesis.

Isothiazole: Isothiazoles, isomers of thiazoles, are also of interest in medicinal chemistry. Their synthesis often involves the oxidation of β-thioxoamides or the reaction of enamines with sulfur monochloride.

Synthesis of Thiazinoindole Derivatives

Thiazinoindoles represent a class of fused heterocyclic compounds that have garnered interest due to their potential biological activities. The synthesis of these complex scaffolds can potentially utilize this compound as a key building block. The indole (B1671886) nucleus can be functionalized with a group that is reactive towards the amino and thioamide functionalities of this compound. For instance, a reaction with a suitable isatin (B1672199) derivative (indole-2,3-dione) could lead to the formation of a thiazinoindole framework through a condensation and subsequent cyclization reaction.

Integration into Multicomponent Reactions (e.g., Ugi Reaction for Endothiopeptides)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a prominent example of an MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation of this reaction, the thio-Ugi reaction, utilizes a thiocarboxylic acid in place of a carboxylic acid, leading to the formation of endothiopeptides. researchgate.netresearchgate.net

This compound can be conceptually viewed as a precursor to thio-amino acids. Endothiopeptides, which contain a thioamide bond in the peptide backbone, are of interest as they can have altered conformational preferences and improved resistance to enzymatic degradation compared to their natural peptide counterparts. The Ugi reaction provides a straightforward and efficient method for the synthesis of these modified peptides. researchgate.net Research has demonstrated that endothiopeptides can be readily obtained through the Ugi reaction using thio acids as the acid component. researchgate.net These endothiopeptides can then be further transformed, for example, into thiazoles under microwave irradiation. researchgate.net

Development of Privileged Scaffolds in Organic Synthesis

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 2-aminothiazole and 2-aminothiophene moieties, which can be synthesized from or incorporate the structural elements of this compound, are widely regarded as privileged scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov

2-Aminothiazole Scaffold: This scaffold is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Its ability to interact with various biological targets has led to the development of several approved drugs. nih.govnih.gov

2-Aminothiophene Scaffold: Similarly, the 2-aminothiophene framework is a key building block for the synthesis of biologically active compounds. researchgate.netnih.gov Its versatility allows for the introduction of various substituents, leading to the discovery of potent and selective inhibitors for a range of therapeutic targets. nih.gov

The use of this compound as a starting material provides a direct entry into these privileged scaffolds, facilitating the rapid synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Applications in Diversity-Oriented Synthesis

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific information available detailing the application of this compound as a synthetic building block or scaffold in diversity-oriented synthesis (DOS).

Diversity-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material or scaffold. This approach is crucial in drug discovery for exploring novel chemical spaces and identifying new bioactive compounds. The utility of a building block in DOS relies on its ability to undergo various chemical transformations with a diverse set of reactants, leading to a library of compounds with significant structural variations.

While the core structure of this compound, featuring a primary amine, a phenyl group, and a thioamide functional group, theoretically presents multiple points for chemical modification, no published research has explicitly demonstrated its use for this purpose. The inherent reactivity of the amino and thioamide groups could potentially be exploited for the construction of diverse heterocyclic systems or for derivatization to introduce a variety of substituents. However, without specific examples in the scientific literature, any discussion on its role in DOS would be purely speculative.

Further research would be required to establish the viability and potential of this compound as a scaffold for generating molecular diversity. Such studies would involve exploring its reactivity with a broad range of electrophiles and coupling partners to assess its suitability for constructing compound libraries.

Coordination Chemistry of 2 Amino 2 Phenylethanethioamide and Its Complexes

Ligand Design and Potential Binding Modes

The design of 2-Amino-2-phenylethanethioamide as a ligand is predicated on the strategic placement of its functional groups. The molecule incorporates a primary amine (-NH2), a thioamide (-C(S)NH2) group, and a phenyl ring attached to a chiral center. This arrangement offers several possibilities for coordination with metal centers.

Chelation via Nitrogen and Sulfur Donor Atoms (e.g., [N,S]-Donor Ligand)

The most common coordination mode for this compound involves chelation through the nitrogen atom of the amino group and the sulfur atom of the thioamide moiety. This forms a stable five-membered chelate ring with the metal ion. This [N,S] bidentate coordination is a well-established motif in coordination chemistry, known to form stable complexes with a range of transition metals. The stability of such chelate rings is a key factor in their formation. wikipedia.org

The coordination of the amino group is confirmed by shifts in the N-H stretching frequencies in the infrared spectra of the resulting metal complexes. erpublications.com Similarly, changes in the C=S stretching vibration indicate the involvement of the sulfur atom in bonding. This bidentate coordination has been observed in complexes of related ligands containing both amino and thioamide or thiol groups. nih.gov

Ambidentate Coordination Possibilities of the Thioamide Moiety

The thioamide group (-C(S)NH2) in this compound is an ambidentate ligand, meaning it has two potential donor atoms: sulfur and nitrogen. While coordination through the soft sulfur atom is generally favored, especially with softer metal ions, coordination through the harder nitrogen atom of the thioamide is also possible under certain conditions.

The choice of the donor atom from the thioamide group can be influenced by several factors:

The nature of the metal ion: Hard metal ions tend to prefer coordination with the hard nitrogen atom, while soft metal ions favor the soft sulfur atom, in line with the Hard and Soft Acids and Bases (HSAB) principle.

Steric factors: The steric bulk around the metal center and the ligand itself can influence which donor atom can approach the metal most effectively.

Solvent effects: The solvent can play a role in stabilizing one coordination isomer over another.

This ambidentate character adds to the versatility of this compound as a ligand, allowing for the formation of different types of complexes with the same metal ion.

Synthesis of Metal Complexes (e.g., Transition Metal and Lanthanide Complexes)

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Transition Metal Complexes: A variety of transition metal complexes of ligands similar to this compound have been synthesized and characterized. pvpcollegepatoda.orgresearchgate.netrsc.org These complexes often exhibit interesting magnetic and electronic properties. Common methods for synthesizing these complexes involve direct reaction of the metal salt (e.g., chlorides, acetates) with the ligand in an alcoholic medium, often with refluxing to ensure complete reaction. nih.govresearchgate.net The resulting complexes can then be isolated by cooling the reaction mixture and filtering the precipitated solid. erpublications.com

| Metal Ion | Typical Starting Salt | General Reaction Conditions |

| Copper(II) | Copper(II) acetate, Copper(II) chloride | Ethanolic solution, reflux |

| Nickel(II) | Nickel(II) acetate | Ethanolic solution, reflux |

| Cobalt(II) | Cobalt(II) chloride | Ethanolic solution, reflux |

| Zinc(II) | Zinc(II) acetate | Ethanolic solution, reflux |

| Palladium(II) | Palladium(II) chloride | Aqueous or alcoholic solution |

Lanthanide Complexes: The synthesis of lanthanide complexes with ligands containing nitrogen and oxygen or sulfur donor atoms has also been an area of active research. nih.govmdpi.comrsc.org The large ionic radii and high positive charge of lanthanide ions allow for high coordination numbers, typically ranging from 6 to 10. erpublications.com The synthesis of lanthanide complexes with this compound would likely follow similar procedures to those used for other amino acid-derived ligands, involving the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. nih.govcolab.ws The coordination in these complexes can be diverse, often involving both the amino and thioamide groups. colab.ws

Spectroscopic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to characterize the coordination compounds of this compound and to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-H (amino) and C=S (thioamide) bonds upon complexation provide direct evidence of their involvement in bonding to the metal center. erpublications.comresearchgate.netresearchgate.net

UV-Visible (Electronic) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination environment around the metal ion. researchgate.netresearchgate.netnih.gov For instance, the position and number of d-d transition bands in the spectra of transition metal complexes can help distinguish between octahedral, tetrahedral, or square planar geometries. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. nih.govresearchgate.netnih.gov Changes in the chemical shifts of protons and carbons near the coordination sites can provide further evidence of complex formation.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their stoichiometry. researchgate.netnih.gov

Theoretical Investigations of Metal-Ligand Interactions

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the nature of metal-ligand interactions in complexes of this compound. nih.govmdpi.com

Electronic Structure and Bonding in Metal Complexes

DFT calculations can be used to model the electronic structure of the metal complexes and to analyze the bonding between the metal and the ligand. researchgate.netmdpi.com These calculations can provide information on:

Molecular Orbital (MO) Theory: This theory describes how the atomic orbitals of the metal and ligand combine to form molecular orbitals in the complex. dalalinstitute.com The analysis of these MOs helps in understanding the nature of the metal-ligand bond, whether it is predominantly sigma-donating, pi-accepting, or a combination of both.

Nephelauxetic Effect: Complexation often leads to a decrease in the interelectronic repulsion between the d-electrons of the metal ion, an effect known as the nephelauxetic effect. dalalinstitute.com This is indicative of the delocalization of the metal d-orbitals over the ligand, suggesting a degree of covalent character in the metal-ligand bond. dalalinstitute.com

Charge Transfer: Calculations can quantify the extent of charge transfer from the ligand to the metal (L→M) or from the metal to the ligand (M→L). This is crucial for understanding the electronic properties of the complex.

Bonding Analysis: Various bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the strength and nature of the individual metal-ligand bonds. mdpi.com

Ligand Field Theory and Molecular Orbital Analysis of this compound Complexes

Ligand Field Theory (LFT) Analysis

Ligand Field Theory, an extension of Crystal Field Theory, considers the effects of covalent bonding between the metal and the ligands. uwimona.edu.jmwikipedia.org In the context of this compound, which typically acts as a bidentate N,S-donor ligand, the geometry of the resulting complex will dictate the splitting of the metal's d-orbitals. For a hypothetical octahedral complex, [M(this compound)₃]ⁿ⁺, the six donor atoms (three nitrogen and three sulfur) would create an octahedral ligand field, splitting the d-orbitals into two sets: the lower energy t₂g (dxy, dyz, dxz) and the higher energy eg (dx²-y², dz²) orbitals. libretexts.orglibretexts.org The energy separation between these sets is denoted as Δo (or 10Dq).

The magnitude of Δo is influenced by the nature of the metal ion and the field strength of the ligands. fiveable.me The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. uwimona.edu.jm Generally, sulfur donors are considered softer and are often weaker field ligands than nitrogen donors, which can lead to smaller Δo values and the formation of high-spin complexes, particularly with first-row transition metals. However, the presence of π-accepting capabilities in the thioamide group could influence the ligand field strength.

For square planar complexes, which are common for d⁸ ions like Ni(II) and Pd(II), the d-orbital splitting pattern is more complex. nih.gov The relative energies are typically dxy > dx²-y² > dz² > dyz, dxz. The electronic spectra of such complexes are expected to show multiple d-d transitions corresponding to the promotion of electrons between these orbitals.

Expected Electronic Spectra and Ligand Field Parameters

The electronic absorption spectra of complexes of this compound would be expected to display bands arising from d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the split d-orbitals and are typically weak. For an octahedral Ni(II) complex (d⁸), three spin-allowed transitions would be anticipated:

³A₂g → ³T₂g (ν₁)

³A₂g → ³T₁g(F) (ν₂)

³A₂g → ³T₁g(P) (ν₃) From the energies of these transitions, the ligand field splitting parameter (Δo = ν₁) and the Racah interelectronic repulsion parameter (B) can be calculated. ijsdr.org For instance, studies on Ni(II) complexes with other N,S-donor ligands often show these bands in the visible and near-infrared regions. rsc.orgacs.org

Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Given the presence of lone pairs on the sulfur and nitrogen atoms, ligand-to-metal charge transfer (LMCT) bands are expected, likely in the ultraviolet or high-energy visible region. researchgate.net The thioamide group, with its π-system, may also give rise to π → π* and n → π* transitions within the ligand itself, which can be observed in the spectra of the complexes. researchgate.net

The table below provides a hypothetical representation of expected electronic spectral data for octahedral and square planar complexes of Ni(II) with this compound, based on data from analogous systems.

| Complex Geometry | Metal Ion | Expected d-d Transitions (cm⁻¹) and Assignments | Hypothetical Δo (cm⁻¹) ** | Hypothetical B (cm⁻¹) ** |

| Octahedral | Ni(II) | ν₁: ³A₂g → ³T₂g ν₂: ³A₂g → ³T₁g(F) ν₃: ³A₂g → ³T₁g(P) | ~10,000 - 12,000 | ~800 - 900 |

| Square Planar | Ni(II) | Multiple bands corresponding to transitions to ¹A₂g, ¹B₁g, ¹E_g | N/A | N/A |

| Distorted Octahedral | Cu(II) | Broad, asymmetric band for ²E_g → ²T₂g | ~14,000 - 17,000 | N/A |

Molecular Orbital (MO) Analysis

A molecular orbital approach provides a more detailed picture of the bonding in these complexes, explicitly considering the overlap of metal and ligand orbitals. chembaby.rufiveable.me For an octahedral complex, the six ligand donor orbitals (σ-orbitals from N and S) combine to form symmetry-adapted linear combinations (SALCs) that can overlap with the metal's s, p, and eg d-orbitals. libretexts.orgyoutube.com

σ-Bonding: The overlap of ligand σ-orbitals with the metal s (a₁g), p (t₁u), and eg orbitals results in the formation of bonding and antibonding molecular orbitals. The metal t₂g orbitals are non-bonding in a purely σ-bonding framework. youtube.com

A qualitative molecular orbital diagram for an octahedral complex of this compound would show the formation of σ and π bonding and antibonding orbitals. The HOMO-LUMO gap would be largely determined by the energy difference between the non-bonding or π-antibonding t₂g* orbitals and the σ-antibonding eg* orbitals, which is equivalent to Δo.

The table below summarizes the key molecular orbitals and their primary character in a hypothetical octahedral complex of this compound.

| Molecular Orbital | Symmetry | Primary Character | Bonding Type |

| σ(a₁g), σ(t₁u), σ(eg) | a₁g, t₁u, eg | Ligand | Bonding |

| t₂g | t₂g | Metal | Non-bonding (in absence of π-interaction) |

| t₂g | t₂g | Metal/Ligand | π-antibonding |

| eg | eg | Metal | σ-antibonding |

Supramolecular Interactions and Self Assembly of 2 Amino 2 Phenylethanethioamide

Non-Covalent Interactions in the Solid State and Solution

The structure of 2-Amino-2-phenylethanethioamide, featuring a primary amine, a thioamide group, and a phenyl ring, suggests that it would participate in a variety of non-covalent interactions.

Molecular Recognition Phenomena and Host-Guest Chemistry

The combination of hydrogen bonding sites and an aromatic ring could endow this compound with capabilities for molecular recognition. It could potentially act as a guest within a larger host molecule or as a host for small molecules, through a combination of hydrogen bonding and π-stacking interactions. However, no studies demonstrating such host-guest chemistry for this specific molecule have been reported.

Self-Assembly Strategies for Ordered Architectures

The propensity for both hydrogen bonding and π-stacking suggests that this compound could self-assemble into ordered supramolecular structures such as fibers, sheets, or other nano/microstructures under appropriate conditions (e.g., specific solvents, concentration, temperature). The interplay between the directional hydrogen bonds and the less directional π-stacking would dictate the morphology of the resulting assemblies. Research on self-assembly strategies utilizing this particular thioamide is not available.

Amino Acid-Derived Supramolecular Assemblies

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. The broader field of amino acid-derived supramolecular assemblies is rich with examples of self-assembling systems that form gels, nanotubes, and other functional materials. These assemblies are typically driven by a combination of hydrogen bonding between the amino acid functionalities and other interactions (like π-stacking in the case of aromatic amino acids). While one can hypothesize that this compound would follow similar principles, there is no specific research to confirm its behavior within this context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Amino-2-phenylethanethioamide, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed intramolecular aminocarbonylation is a robust approach for synthesizing structurally similar thioamide derivatives. Key parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), solvent choice (DMF or toluene), and temperature (80–120°C). Optimization studies suggest that nitrogen atmosphere and ligand selection (e.g., Xantphos) significantly enhance yield .

- Data Contradictions : Alternative routes, such as condensation reactions using thiourea derivatives, may yield lower purity due to byproduct formation. Cross-validate with HPLC or GC-MS to resolve discrepancies in reported yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of amine (-NH₂) and thioamide (-C(=S)-NH₂) functional groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

Q. What are the key stability considerations for storing this compound?

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and moisture absorption. Degradation studies indicate a shelf life of ≥2 years under these conditions .